Cas no 100973-67-9 (Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate)
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
- ethyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate
- 4-Benzylamino-2-methylmercapto-5-ethoxycarbonyl-pyrimidin
- 4-benzylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
- ethyl 2-methylthio-4-[benzylamino]-pyrimidine-5-carboxylate
- ethyl 4-(benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
- TOSLAB 798029
- CS-0079028
- STL438695
- NSC-165308
- 100973-67-9
- MFCD00299877
- D74014
- CCG-312313
- 5-Pyrimidinecarboxylic acid,2-(methylthio)-4-[(phenylmethyl)amino]-,ethyl ester
- NSC165308
- SB58118
- ethyl4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
- SCHEMBL445955
- JUVBOQHAEZDXDP-UHFFFAOYSA-N
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[(phenylmethyl)amino]-, ethyl ester
- DB-058545
- DTXSID40304291
- AKOS000733845
-
- Inchi: 1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18)
- InChI Key: JUVBOQHAEZDXDP-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C(=O)OCC)C(=N1)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 303.10400
- Monoisotopic Mass: 303.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 89.4Ų
Experimental Properties
- PSA: 89.41000
- LogP: 3.06030
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000205-5g |
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 5g |
$1031.80 | 2023-09-04 | |
| Alichem | A089000205-10g |
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 10g |
$1353.40 | 2023-09-04 | |
| Alichem | A089000205-25g |
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 25g |
$2532.60 | 2023-09-04 | |
| Chemenu | CM129500-1g |
ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 1g |
$292 | 2021-08-05 | |
| Chemenu | CM129500-5g |
ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 5g |
$683 | 2021-08-05 | |
| Chemenu | CM129500-10g |
ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 10g |
$978 | 2021-08-05 | |
| Chemenu | CM129500-25g |
ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 25g |
$1763 | 2021-08-05 | |
| Chemenu | CM129500-1g |
ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
100973-67-9 | 95% | 1g |
$306 | 2023-02-19 | |
| abcr | AB601187-250mg |
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate; . |
100973-67-9 | 250mg |
€216.00 | 2024-07-19 | ||
| abcr | AB601187-1g |
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate; . |
100973-67-9 | 1g |
€473.80 | 2024-07-19 |
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Suppliers
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate: A Comprehensive Overview
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate, also known by its CAS number 100973-67-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential applications in drug development. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 4 and 2, namely a benzylamino group and a methylthio group, respectively. Additionally, the carboxylic acid group at position 5 is esterified with an ethyl group, giving rise to its name.
The synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate involves a series of well-established organic reactions. Typically, the pyrimidine ring is synthesized via a nucleophilic substitution or condensation reaction. The benzylamino group is introduced through an amide coupling reaction, while the methylthio group is added via a thiolation process. The esterification step is performed to protect the carboxylic acid group, ensuring stability during subsequent reactions. These steps are carefully optimized to achieve high yields and purity of the final product.
Recent studies have highlighted the potential of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate as a promising candidate in drug discovery. Researchers have explored its biological activity in various assays, including anti-inflammatory, anti-cancer, and anti-microbial tests. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. Another study conducted by researchers at the University of California revealed its potential as an anti-inflammatory agent by modulating key inflammatory pathways.
The structural features of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate play a crucial role in its biological activity. The benzylamino group contributes to hydrogen bonding interactions, which are essential for binding to target proteins. The methylthio group introduces sulfur-based interactions, enhancing the compound's stability and bioavailability. Furthermore, the esterified carboxylic acid group serves as a bioisostere for the free acid form, allowing for controlled release and improved pharmacokinetic properties.
In terms of applications, Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate has shown promise in several therapeutic areas. Its anti-cancer properties have been explored in preclinical models, where it demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity suggests potential use as a targeted therapy for certain types of cancers. Additionally, its anti-inflammatory activity makes it a candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Recent advancements in computational chemistry have further enhanced our understanding of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate's interactions with biological targets. Molecular docking studies have revealed key binding motifs that contribute to its efficacy. These insights are being utilized to design analogs with improved potency and selectivity. For example, researchers at Pfizer have developed derivatives with enhanced solubility and reduced toxicity, paving the way for clinical trials.
The development of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate into a therapeutic agent requires addressing several challenges. One major hurdle is optimizing its pharmacokinetic profile to ensure adequate absorption and distribution within the body. Efforts are underway to modify the compound's structure to improve its bioavailability without compromising its efficacy. Another challenge is identifying suitable biomarkers to predict patient response, which is critical for personalized medicine approaches.
In conclusion, Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate represents a significant advancement in pyrimidine-based drug discovery. Its unique structural features and promising biological activities position it as a valuable tool in combating various diseases. Continued research into its mechanism of action, optimization of its pharmacokinetic properties, and exploration of novel therapeutic applications will undoubtedly contribute to its development as a next-generation therapeutic agent.
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